molecular formula C15H19ClN2O3 B2591548 4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid CAS No. 1025759-13-0

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid

Cat. No.: B2591548
CAS No.: 1025759-13-0
M. Wt: 310.78
InChI Key: BEBLJUWEVGBOJE-UHFFFAOYSA-N
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Description

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid is a complex organic compound characterized by the presence of a chloroaniline group, a cyclopentylamino group, and a butanoic acid backbone

Scientific Research Applications

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific safety data or MSDS information, it’s not possible to provide a detailed safety analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chloroaniline and cyclopentylamine, followed by the introduction of the butanoic acid moiety through a series of intermediate steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(3-chloroanilino)-4-cyanopiperidine: Shares the chloroaniline group but differs in the overall structure and functional groups.

    3-Chloroaniline: A simpler compound with a single chloroaniline group, lacking the additional complexity of the cyclopentylamino and butanoic acid moieties.

Properties

IUPAC Name

4-(3-chloroanilino)-2-(cyclopentylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-10-4-3-7-12(8-10)18-14(19)9-13(15(20)21)17-11-5-1-2-6-11/h3-4,7-8,11,13,17H,1-2,5-6,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBLJUWEVGBOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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